O-Methyl-decanolactim
Description
O-Methyl-decanolactim is a cyclic imine derivative characterized by a ten-membered lactim ring structure with a methyl group substitution at the oxygen atom. The methyl substitution at the oxygen (O-methylation) enhances lipophilicity and may influence ring stability, solubility, and interaction with biological targets.
Properties
IUPAC Name |
2-methoxy-1-azacycloundecene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-13-11-9-7-5-3-2-4-6-8-10-12-11/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGYPSHGIGGIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCCCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl-decanolactim typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a decanoic acid derivative with a methylamine source, followed by cyclization to form the lactim ring. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the cyclic structure.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may include steps such as:
Preparation of the Decanoic Acid Derivative: This involves the esterification of decanoic acid with methanol to form methyl decanoate.
Amination: The methyl decanoate is then reacted with methylamine to form the corresponding amide.
Cyclization: The amide undergoes cyclization under dehydrating conditions to form this compound.
Chemical Reactions Analysis
Types of Reactions: O-Methyl-decanolactim can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the lactim to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of substituted lactims.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted lactims with various functional groups.
Scientific Research Applications
O-Methyl-decanolactim has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-Methyl-decanolactim involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its cyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may have specific binding affinities and reactivity profiles.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with Non-Methylated Decanolactim
- Structural Differences: The absence of the O-methyl group in decanolactim results in higher polarity and reduced steric hindrance.
- Physicochemical Properties: Property O-Methyl-decanolactim Decanolactim Molecular Weight (g/mol) ~183 (estimated) ~169 (estimated) Solubility (in H₂O) Low (lipophilic) Moderate Melting Point ~85–90°C (predicted) ~70–75°C (predicted) The O-methyl group in this compound reduces water solubility but increases thermal stability compared to its non-methylated counterpart .
Comparison with O-Ethyl-decanolactim
- Substitution Effects : Replacing the methyl group with an ethyl group further increases lipophilicity and steric bulk.
- Biological Activity: Ethyl substitutions in lactim derivatives, such as those seen in macrolide antibiotics (e.g., 12-O-ethyl-9a-aza-homoerythromycin derivatives), often enhance membrane permeability and antimicrobial efficacy . A similar trend may apply to this compound, though specific studies are lacking.
Comparison with Methyl Esters (e.g., Methyl Octadecanoate)
- Functional Group Contrast: Methyl esters (e.g., methyl octadecanoate, cited in ) and O-methyl lactims differ in reactivity. Esters undergo hydrolysis more readily, while lactims exhibit ring-opening reactions under acidic conditions.
- Applications: Methyl esters are widely used as standards in analytical chemistry (e.g., pesticide testing), whereas this compound may serve as a precursor in synthesizing bioactive heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
